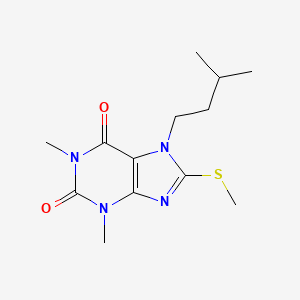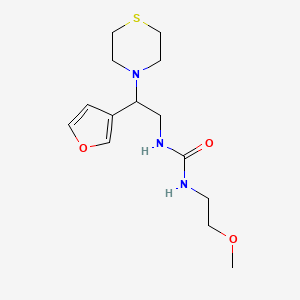
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as 8-Methylthiotheophylline, is a methylxanthine derivative. It is a purine alkaloid that is similar in structure to caffeine and theobromine. The compound has been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is similar to that of caffeine and other methylxanthines. It acts as an antagonist of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation. By blocking these receptors, 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can increase the levels of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as stimulate the central nervous system. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a similar structure to caffeine and theobromine, which makes it a useful tool for studying the effects of these compounds on the human body. However, one limitation of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is that it can have similar side effects to caffeine, such as increased heart rate and blood pressure, which may make it unsuitable for certain types of experiments.
Future Directions
There are several potential future directions for research involving 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline. One area of interest is the development of new drugs based on the structure of the compound, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the use of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as a tool for studying the role of adenosine receptors in the human body, which could lead to new insights into the regulation of various physiological processes.
Synthesis Methods
The synthesis of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline involves the reaction of theophylline with methylthiol chloride in the presence of a base. The reaction yields 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as the major product. The compound can be further purified using chromatography techniques.
Scientific Research Applications
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline has been used in various scientific research applications. It has been found to have potential as a tool for studying the effects of caffeine and other methylxanthines on the human body. The compound has been used in studies to investigate the role of adenosine receptors in the central nervous system and in the cardiovascular system.
properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-17-9-10(14-12(17)20-5)15(3)13(19)16(4)11(9)18/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRYESMQNXJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2396828.png)
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/no-structure.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2396837.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)

amine](/img/structure/B2396847.png)

